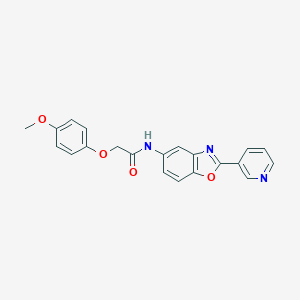
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. Studies have shown that this compound inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. In addition, this compound has been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications.
Biochemical and Physiological Effects
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone has been shown to have various biochemical and physiological effects in the body. Studies have reported that this compound can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the body. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. In addition, this compound has been shown to have promising results in different assays, including enzyme inhibition assays and cell viability assays. However, one of the limitations is that this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone. One of the directions is to study the toxicity and pharmacokinetic properties of this compound in vivo. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in different fields, including medicine and materials science. Furthermore, the synthesis of new derivatives of this compound can lead to the development of more potent and selective inhibitors of specific enzymes and pathways in the body.
Conclusion
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone is a sulfonamide derivative that has shown promising results in different assays, including enzyme inhibition assays and cell viability assays. This compound has potential applications in various fields, including medicine and materials science. Further studies are needed to understand the mechanism of action of this compound and its potential applications in different fields. The synthesis of new derivatives of this compound can lead to the development of more potent and selective inhibitors of specific enzymes and pathways in the body.
Synthesemethoden
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone can be synthesized using different methods, including the reaction of 4-amino-1,2,4-triazole with phenylethyl chlorosulfonate or phenylethyl sulfonyl chloride. Another method involves the reaction of 4H-1,2,4-triazole-3-thiol with phenylethyl bromide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone has been extensively studied for its potential applications in different fields. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been reported to inhibit the growth of cancer cells and reduce the levels of pro-inflammatory cytokines in the body. In addition, this compound has been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and materials science.
Eigenschaften
Produktname |
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone |
|---|---|
Molekularformel |
C10H11N3O2S |
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
5-(2-phenylethylsulfonyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O2S/c14-16(15,10-11-8-12-13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12,13) |
InChI-Schlüssel |
VEABVYHGTAQWNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=NC=NN2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278552.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278553.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)

![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)
![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)